2-(Isopropylthio)-1-phenylpropan-1-one
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Overview
Description
2-(Isopropylthio)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of an isopropylthio group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with isopropylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids or bases that facilitate the nucleophilic substitution of the thiol group onto the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylthio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylthio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-phenylpropan-1-one
- 2-(Ethylthio)-1-phenylpropan-1-one
- 2-(Propylthio)-1-phenylpropan-1-one
Uniqueness
2-(Isopropylthio)-1-phenylpropan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-phenyl-2-propan-2-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H16OS/c1-9(2)14-10(3)12(13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
GHLDTROUFMEVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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